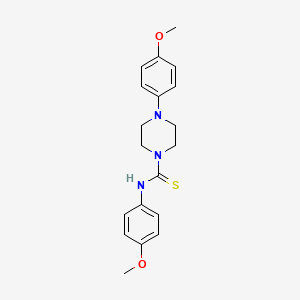

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide” is a chemical compound that belongs to the class of piperazine derivatives. Piperazine derivatives can exhibit a very wide range of biological activity . In addition, N-(4-methoxyphenyl)piperazine (MeOPP) is a recreational drug whose action on human physiology resembles that of amphetamines, but which appears to have significantly lower potential for abuse .

Synthesis Analysis

The synthesis of piperazine derivatives has been a subject of scientific research. The methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis

The molecular structure of “this compound” is complex. In one study, co-crystallization of N-(4-methoxyphenyl)piperazine with 4-methylbenzoic acid and with benzene-1,2-dicarboxylic acid yielded the salts 4-(4-methoxyphenyl)piperazin-1-ium 4-methylbenzoate monohydrate, and bis[4-(4-methoxyphenyl)piperazin-1-ium] benzene-1,2-dicarboxylate .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of piperazine derivatives include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .科学的研究の応用

HIV-1 Reverse Transcriptase Inhibition

One of the prominent applications of bis(heteroaryl)piperazines, a category to which N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide belongs, is their potent inhibition of HIV-1 reverse transcriptase. This mechanism is crucial for the development of non-nucleoside reverse transcriptase inhibitors (NNRTIs) that offer a therapeutic approach for managing HIV-1 infections. The replacement of certain moieties within these compounds can enhance their potency significantly, making them valuable candidates for clinical evaluation in the treatment of HIV-1 (Romero et al., 1994).

Antimicrobial and Hypoglycemic Activities

Derivatives of this compound have been studied for their antimicrobial activities against various strains of pathogenic Gram-positive and Gram-negative bacteria, as well as yeast-like fungi. Additionally, certain derivatives have demonstrated significant oral hypoglycemic activity in streptozotocin-induced diabetic rats, suggesting potential applications in managing bacterial infections and diabetes (Al-Abdullah et al., 2015).

Dopamine Uptake Inhibition

Compounds similar to this compound have been explored for their ability to inhibit dopamine uptake, offering potential therapeutic benefits in conditions related to dopamine dysregulation, such as certain types of addiction and neurological disorders. The synthesis and evaluation of these compounds highlight their potential as dopamine uptake inhibitors, which could be beneficial for developing treatments for cocaine abuse and other conditions associated with dopamine system dysfunctions (Ironside et al., 2002).

Anti-Ischemic Activity

Certain cinnamide derivatives, structurally related to this compound, have shown promising activities against neurotoxicity induced by glutamine in PC12 cells. These compounds also exhibit protective effects on cerebral infarction, suggesting potential applications in preventing or treating ischemic conditions (Zhong et al., 2018).

Synthesis and Application in Chemistry

The Mannich bases, derivatives of this compound, have been utilized as efficient ligands in Cu-catalyzed N-arylation of imidazoles, demonstrating the compound's versatility in synthetic organic chemistry. This application underlines the potential of this compound derivatives in facilitating various chemical transformations (Zhu et al., 2010).

作用機序

Target of Action

It is known that piperazine derivatives can exhibit a wide range of biological activity

Mode of Action

Piperazine derivatives, in general, are known to interact with their targets in a variety of ways, leading to different physiological effects . The specific interactions of this compound with its targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Piperazine derivatives are known to influence a variety of biochemical pathways, but the specific pathways affected by this compound are yet to be determined .

特性

IUPAC Name |

N,4-bis(4-methoxyphenyl)piperazine-1-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3O2S/c1-23-17-7-3-15(4-8-17)20-19(25)22-13-11-21(12-14-22)16-5-9-18(24-2)10-6-16/h3-10H,11-14H2,1-2H3,(H,20,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSSZJSDNRRYQAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)C3=CC=C(C=C3)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-methoxy-5-methylphenyl)-4-[[(E)-2-phenylethenyl]sulfonylamino]benzamide](/img/structure/B2986113.png)

![2-[Phenyl(phenylsulfanyl)methyl]-2H-1,2,3-benzotriazole, with 1-[phenyl(phenylsulfanyl)-methyl]-1H-1,2,3-benzitriazole regio-isomer](/img/structure/B2986115.png)

![dimethyl 2-(2,2-diphenylacetamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2986122.png)

amine hydrochloride](/img/structure/B2986128.png)

![4-[(4-Benzylpiperazin-1-yl)methyl]-6-hydroxychromen-2-one](/img/structure/B2986129.png)

![1-(4-(3-(4-chlorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-propylpentan-1-one](/img/structure/B2986131.png)